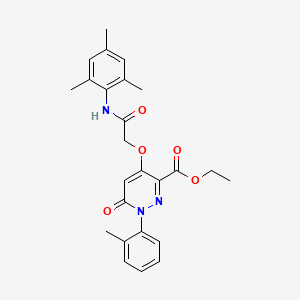

Ethyl 4-(2-(mesitylamino)-2-oxoethoxy)-6-oxo-1-(o-tolyl)-1,6-dihydropyridazine-3-carboxylate

Description

Ethyl 4-(2-(mesitylamino)-2-oxoethoxy)-6-oxo-1-(o-tolyl)-1,6-dihydropyridazine-3-carboxylate is a heterocyclic compound featuring a dihydropyridazine core substituted with a mesitylamino-oxoethoxy side chain, an o-tolyl group, and an ethyl carboxylate ester. Crystallographic analysis of such compounds typically employs tools like SHELXL for refinement and ORTEP-3 for visualizing thermal ellipsoids and molecular geometry .

Properties

IUPAC Name |

ethyl 1-(2-methylphenyl)-6-oxo-4-[2-oxo-2-(2,4,6-trimethylanilino)ethoxy]pyridazine-3-carboxylate | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C25H27N3O5/c1-6-32-25(31)24-20(13-22(30)28(27-24)19-10-8-7-9-16(19)3)33-14-21(29)26-23-17(4)11-15(2)12-18(23)5/h7-13H,6,14H2,1-5H3,(H,26,29) | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

PXJLKKXCNDHYMT-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCOC(=O)C1=NN(C(=O)C=C1OCC(=O)NC2=C(C=C(C=C2C)C)C)C3=CC=CC=C3C | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C25H27N3O5 | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

449.5 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Mechanism of Action

Target of Action

Compounds similar to this one, such as oximes and hydrazones, often interact with aldehydes and ketones.

Mode of Action

The compound likely interacts with its targets through nucleophilic reactions In reactions involving similar compounds, the oxygen atom acts as a nucleophile in competition with nitrogen. The reaction with nitrogen forms an oxime in an essentially irreversible process as the adduct dehydrates.

Biological Activity

Ethyl 4-(2-(mesitylamino)-2-oxoethoxy)-6-oxo-1-(o-tolyl)-1,6-dihydropyridazine-3-carboxylate is a complex organic compound that has garnered interest in medicinal chemistry due to its unique structural features and potential biological activities. This article explores its biological activity, synthesis, and implications for drug development.

Chemical Structure and Properties

The compound's molecular formula is with a molecular weight of approximately 435.48 g/mol. Its structure includes a pyridazine core, which is known for diverse biological activities. The presence of various functional groups enhances its reactivity and potential therapeutic applications.

Biological Activity

Research indicates that compounds containing pyridazine rings often exhibit significant biological activities, including antimicrobial, anti-inflammatory, and anticancer properties. This compound's specific biological activities are still under investigation, but preliminary studies suggest the following potential effects:

- Antimicrobial Activity : Preliminary in vitro studies have indicated that the compound may inhibit the growth of certain bacterial strains, suggesting potential as an antibiotic agent.

- Anticancer Properties : The compound's structural similarity to known anticancer agents warrants further investigation into its ability to inhibit tumor cell proliferation.

- Enzyme Inhibition : Interaction studies are needed to determine whether this compound can act as an inhibitor for specific enzymes involved in disease pathways.

Synthesis

The synthesis of this compound typically involves multi-step synthetic pathways. Key steps include:

- Formation of the Pyridazine Core : This involves the condensation of appropriate precursors under controlled conditions.

- Introduction of Functional Groups : Various functional groups are introduced through nucleophilic substitutions and electrophilic additions.

- Purification : The final product is purified using techniques such as recrystallization or chromatography to ensure high yield and purity.

Case Studies and Research Findings

Several studies have explored the biological activity of similar compounds within the pyridazine class:

Future Directions

Further research is essential to elucidate the detailed mechanism of action of this compound. This includes:

- In Vivo Studies : To assess the pharmacokinetics and therapeutic efficacy in animal models.

- Mechanistic Studies : To identify specific molecular targets and pathways affected by the compound.

- Development of Derivatives : To explore analogs that may enhance biological activity or reduce toxicity.

Comparison with Similar Compounds

Research Findings and Implications

- Synthetic Accessibility : The dihydropyridazine core may require specialized cyclization conditions, whereas thiazolo-pyrimidine systems like Compound A are often synthesized via condensation reactions.

- Crystallographic Challenges : The target compound’s flexible side chains may complicate crystallographic refinement, necessitating high-resolution data and advanced SHELXL parameterization .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.